8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound features a fluorine atom at the 8th position and an amine group at the 2nd position of the triazolopyridine ring. Its unique structural characteristics have attracted considerable interest in medicinal and synthetic chemistry due to potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound is recognized for its versatility as a building block in the synthesis of more complex heterocyclic compounds and its applications in various scientific fields, including medicine and materials science.
Several methods have been developed for synthesizing 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine. One common approach involves the reaction of 2-amino-6-fluoropyridine with suitable reagents that facilitate the formation of the triazole ring. The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yields.
The molecular structure of 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is characterized by a fused triazole and pyridine ring system. The presence of the fluorine atom at the 8-position significantly influences its chemical properties.
8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions at the fluorine site or reactions involving its amine group.
The mechanism of action for 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific biological targets. Research indicates that this compound can act as an inhibitor in various biological pathways.
The physical and chemical properties of 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine are crucial for understanding its behavior in various environments.
8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine has diverse applications across scientific disciplines:
The systematic IUPAC name "8-fluoro-[1,2,4]triazolo[1,5-a]pyridine" precisely defines this bicyclic heteroaromatic compound comprising a pyridine ring fused with a 1,2,4-triazole moiety. The prefix "[1,5-a]" specifies the fusion pattern: the triazole ring bonds between the 1- and 2-positions fuse with the "a" bond (positions 1 and 2) of the pyridine ring. This results in a bridgehead nitrogen atom (N1) shared between both rings, critically influencing electronic distribution and molecular recognition properties [5] [10]. The "8-fluoro" designation indicates fluorine substitution at the C8 position of the pyridine ring, corresponding to the carbon atom adjacent to the fusion point.
Table 1: Nomenclature and Identifiers for 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Property | Value | Source |
---|---|---|
IUPAC Name | 8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | [5] |
CAS Registry Number | 1019026-04-0 | [5] |
Molecular Formula | C₆H₄FN₃ | [3] [5] |
Molecular Weight | 137.12 g/mol | [5] |
Canonical SMILES | FC1=CC=CN2C=NN=C21 | [5] |
InChI Key | GVXGQKXEILGHFD-UHFFFAOYSA-N | [5] |
Isomerism within the triazolopyridine system arises primarily from alternative ring fusion patterns. The [1,2,4]triazolo[4,3-a]pyridine isomer, exemplified by compounds like 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 55267704) and 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 46738709), features fusion between the triazole's 4- and 5-positions and the pyridine's "a" bond [3] [6]. This positional isomerism significantly alters molecular topology: the [1,5-a] fusion places the triazole's N1 atom at the bridgehead, creating a π-electron deficient system, whereas the [4,3-a] fusion positions a carbon atom adjacent to the fusion point. These topological differences profoundly impact dipole moments, hydrogen bonding capabilities, charge distribution, and ultimately, biological activity profiles. For instance, receptor binding sites optimized for the [1,5-a] isomer often show reduced affinity for the [4,3-a] isomer due to altered hydrogen-bond acceptor patterns and steric mismatches [10].
The medicinal exploration of triazolopyridine scaffolds originated with non-fluorinated analogs. A significant milestone was the identification of Trapidil (a [1,2,4]triazolo[1,5-a]pyrimidine derivative) as a clinically effective platelet-derived growth factor (PDGF) antagonist and vasodilator, approved for treating ischemic coronary heart disease in Japan [2]. This success stimulated research into structurally related [1,2,4]triazolo[1,5-a]pyridines. Initial interest centered on their structural analogy to purines – the triazolopyridine core is isoelectronic with purine but lacks annular tautomerism, offering greater conformational predictability in drug design [2].
Table 2: Historical Milestones in Triazolopyridine Scaffold Development
Time Period | Development | Significance |
---|---|---|
Early 1900s | First reports of triazolopyrimidine structures (Bulow and Haas, 1909) | Foundation of the chemical class |
1970s-1980s | Development and clinical use of Trapidil | Demonstrated therapeutic potential of triazolopyrimidine core |
1990s-2000s | Exploration of triazolopyridines as purine isosteres | Rational design of kinase inhibitors and nucleoside analogs |
2000s-Present | Microwave-assisted synthetic methods (e.g., enaminonitrile cyclization) | Enabled efficient access to fluorinated derivatives like 8-fluoro-[1,2,4]triazolo[1,5-a]pyridine [9] |
2010s-Present | Targeted drug discovery with C-8 fluorinated derivatives | Optimization for kinase inhibition (JAK, RORγt, PHD-1) and anticancer activity [9] [10] |
The evolution towards fluorinated derivatives, specifically 8-fluoro-[1,2,4]triazolo[1,5-a]pyridine, was driven by two key factors: advances in synthetic methodologies and the strategic incorporation of fluorine to enhance pharmacokinetic and pharmacodynamic properties. Synthetic breakthroughs were crucial – traditional routes often required prolonged heating, stoichiometric oxidants, or transition metal catalysts, limiting access to complex analogs. Microwave-mediated synthesis, particularly the catalyst-free tandem reaction between enaminonitriles and benzohydrazides developed recently, revolutionized access to this scaffold. This method operates under eco-friendly conditions (solvent minimization, catalyst-free, short reaction times: 3 hours at 140°C) and delivers 8-substituted triazolopyridines in high yields (up to 89%), enabling efficient exploration of structure-activity relationships [9]. Parallel developments in halogenation chemistry facilitated direct fluorination or the use of pre-fluorinated building blocks, as seen in intermediates like 8-fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine [8].
The scaffold's designation as "privileged" stems from its demonstrable versatility across therapeutic targets. Beyond early purine mimicry, 1,2,4-triazolo[1,5-a]pyridines exhibit intrinsic metal-chelating properties via N1, N3, and N4 atoms, enabling applications in designing anticancer metal complexes (e.g., Pt, Ru) [2]. Modern medicinal chemistry exploits the scaffold for developing inhibitors targeting diverse proteins: RORγt inverse agonists for autoimmune diseases, PHD-1 inhibitors for anemia, JAK1/2 inhibitors for inflammatory and oncologic indications, and agents against cardiovascular disorders, type 2 diabetes, and hyperproliferative diseases [9] [10]. The 8-fluoro derivative, in particular, has emerged as a critical pharmacophore due to the enhanced target affinity and metabolic stability imparted by the fluorine atom.
Fluorine substitution at the C8 position of the [1,2,4]triazolo[1,5-a]pyridine scaffold is a strategic modification conferring distinct electronic, steric, and physicochemical advantages crucial for drug discovery:
Electronic Effects and Aromatic System Modulation: Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). At C8, adjacent to the fusion point and the bridgehead nitrogen (N1), this significantly perturbs the electron density of the pyridine ring and the entire π-system. This polarization enhances the hydrogen-bond accepting ability of nearby nitrogen atoms (N3, N4) and can strengthen interactions with complementary residues in enzyme active sites, such as backbone amides or serine hydroxyl groups. Computational studies indicate the C8-F bond dipole can favorably align with local dipoles within target proteins, contributing up to 1-2 kcal/mol in binding energy – a substantial gain for affinity optimization [10].
Metabolic Stabilization: The C-H bond at C8 is a potential site of oxidative metabolism by cytochrome P450 enzymes. Replacing hydrogen with fluorine effectively blocks this oxidative pathway, significantly enhancing metabolic stability. This is particularly important given the electron-rich nature of the triazolopyridine system. The C-F bond is resistant to enzymatic cleavage under physiological conditions, leading to improved plasma half-lives and overall pharmacokinetic profiles for drug candidates incorporating the 8-fluoro substituent [9] [10].
Bioisosteric Mimicry and Steric Optimization: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), making it a nearly isosteric replacement with minimal steric perturbation. However, its electronegativity allows it to act as a bioisostere for hydroxyl groups (-OH) or other polar functional groups in specific contexts. At C8, it can engage in weak but pharmacologically relevant non-bonded interactions, such as orthogonal multipolar interactions with carbonyl groups or edge-to-face interactions with aromatic side chains (e.g., phenylalanine, tyrosine) in target proteins. This combination of minimal steric impact and enhanced polarity makes C8 fluorination highly effective for optimizing ligand-target interactions without introducing significant molecular bulk [4] [10].
Influence on Physicochemical Properties: Fluorine substitution generally increases lipophilicity (log P) compared to the unsubstituted parent compound. However, the strong electron-withdrawing effect at C8 can also influence the acidity/basicity of neighboring functional groups and the overall solubility profile. While fluorine itself does not accept hydrogen bonds, its presence can influence the solvation shell around the molecule. The 8-fluoro derivative often exhibits improved membrane permeability compared to more polar substituents (e.g., OH, OCH₃ at C8), facilitating cellular uptake – a critical factor for intracellular targets like kinases implicated in cancer (e.g., AKT pathway modulation by compounds like 1c) [4].
The impact of C8 fluorination is evident in biological studies. For example, in the development of anticancer [1,2,4]triazolo[1,5-a]pyridinylpyridines, specific 8-fluoro derivatives demonstrated potent antiproliferative activity against human cancer cell lines (HCT-116, U-87 MG, MCF-7) and modulated key signaling pathways like AKT phosphorylation in vitro. Compound 1c further showed significant in vivo efficacy in murine sarcoma S-180 models, validating the therapeutic potential conferred by this strategic substitution [4]. Similarly, the 8-fluoro group is frequently incorporated into inhibitors targeting receptor tyrosine kinases (e.g., Axl, UFO) implicated in proliferation and survival pathways in cancers like acute myeloid leukemia, breast cancer, and lung cancer, as highlighted in patent literature [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0